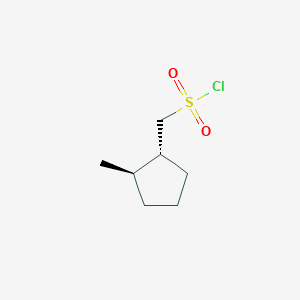

Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride” is similar to the one you’re asking about . It has a CAS Number of 2165999-94-8 and a molecular weight of 222.62 .

Molecular Structure Analysis

The compound “rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride” has a similar structure . Its InChI Code is 1S/C7H12ClFO2S/c8-12(10,11)5-7-3-1-2-6(7)4-9/h6-7H,1-5H2/t6-,7-/m0/s1 .Physical and Chemical Properties Analysis

The compound “rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride” has a predicted boiling point of 249.4±15.0 °C and a predicted density of 1.496±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Electrochemical Properties

- Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, which is used to study the electrochemical properties of vanadium pentoxide (V2O5) films. These films, prepared via the sol–gel route, show potential as cathodes, with sodium being reversibly intercalated into the V2O5 film. This research has implications for battery technology and energy storage (Su, Winnick, & Kohl, 2001).

Catalytic Reactions

- Methanesulfonyl chloride has been used in asymmetric addition reactions. For instance, the asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene, catalyzed by ruthenium complexes, results in optically active adducts. This finding is significant in the field of catalysis and stereochemistry (Kameyama & Kamigata, 1989).

Chemical Synthesis

- In chemical synthesis, methanesulfonyl chloride is used as a reagent for introducing protecting groups for amines. This has practical applications in the synthesis of various chemical compounds (Neelamkavil, 2003).

Molecular Interactions and Kinetics

- Studies on the one-electron reduction of methanesulfonyl chloride shed light on the formation of sulfonyl radicals and their interactions in oxygenated solutions. This research is crucial for understanding molecular interactions and reaction kinetics (Tamba et al., 2007).

Catalytic Decomposition

- Research on methanesulfonyl chloride decomposition provides insights into low-temperature methane conversions. The catalytic decomposition of methanesulfonyl chloride to methyl chloride is a critical step, impacting product selectivity in methane halogenation/chlorination processes (Kang et al., 2017).

Eigenschaften

IUPAC Name |

[(1R,2R)-2-methylcyclopentyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOXHVHSPYOXRG-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2462977.png)

![8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462978.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2462981.png)

![1,7-Dimethyl-3-(2-methylprop-2-enyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2462987.png)

![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2462988.png)

![2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2462989.png)

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2462994.png)